Beta-Amyloid (11-40), mouse, rat

Alzheimer's disease APP processing BACE1 cleavage

Specifically engineered for rodent BACE1 β′-cleavage studies, this 30‑aa N‑truncated peptide (EVRHQKLVFFAEDVGSNKGAIIGLMVGGVV) is the primary endogenous Aβ species in mouse/rat brain. Three rodent‑specific substitutions (R5G, Y10F, H13R) confer resistance to aggregation absent in human Aβ1‑40 or rodent Aβ1‑40. Essential for species‑matched ELISA standards, FPR1‑mediated calcium flux/chemotaxis assays, and co‑aggregation experiments. Using generic human Aβ1‑40 invalidates cross‑species comparisons. Choose the physiologically correct analyte.

Molecular Formula
Molecular Weight 3170.7
Cat. No. B1578803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBeta-Amyloid (11-40), mouse, rat
Molecular Weight3170.7
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Beta-Amyloid (11-40), Mouse/Rat: Species-Specific N-Terminally Truncated Aβ Fragment for Rodent Model Research


Beta-Amyloid (11-40), mouse/rat is a 30-amino acid N-terminally truncated amyloid beta peptide (MW ~3170.7 Da) that lacks the first ten N-terminal residues (EVHHQKLVFF in rodents) . This peptide represents the predominant Aβ species endogenously generated in rodent brains due to alternative β′-cleavage of APP at the Glu11 site by BACE1, whereas human APP processing primarily yields full-length Aβ1-40 [1]. The mouse/rat Aβ sequence contains three amino acid substitutions (R5G, Y10F, H13R) relative to human Aβ, which critically influence aggregation propensity, solubility, and in vivo deposition behavior [2].

Why Generic Substitution Fails for Beta-Amyloid (11-40), Mouse/Rat: Critical Species and N-Terminal Length Determinants


Generic substitution with human Aβ1-40, human Aβ11-40, or rodent Aβ1-40 fails because the combined effects of N-terminal truncation (Δ1-10) and rodent-specific sequence substitutions produce fundamentally different biochemical behaviors. Rodent APP processing yields Aβ11-40 as the major secreted species, while human APP produces primarily Aβ1-40 [1]. The three rodent-specific amino acid substitutions (R5G, Y10F, H13R) render mouse/rat Aβ peptides intrinsically resistant to aggregation and amyloid deposition in wild-type animals [2]. Furthermore, the absence of the N-terminal 1-10 region alters oligomerization kinetics, receptor activation profiles, and co-aggregation behavior with full-length species [3]. Using the wrong species or length variant introduces confounding variables that invalidate cross-species comparisons and mechanistic interpretations.

Quantitative Differentiation Evidence for Beta-Amyloid (11-40), Mouse/Rat Versus Key Comparators


Rodent Aβ11-40 Is the Predominant Endogenous Aβ Species Produced from Rodent APP, in Contrast to Human Aβ1-40

In primary rat cortical neurons expressing rodent APP, the predominant Aβ species secreted is Aβ11-40, whereas neurons expressing human APP primarily secrete Aβ1-40 [1]. This differential processing arises from BACE1's preference for β′-cleavage at Glu11 in rodent APP versus β-cleavage at Asp1 in human APP [2]. In BACE1-overexpressing cell lines, Aβ11-40 and Aβ11-42 are major cleavage products, with Aβ11-40 being abundantly produced [3].

Alzheimer's disease APP processing BACE1 cleavage species-specific proteolysis

Mouse/Rat Aβ11-40 Is a Nanomolar Potency FPR1 Activator with Functional Selectivity for Chemotaxis

Aβ11-40 activates mouse and human formyl peptide receptor 1 (FPR1) with EC50 values in the nanomolar concentration range, as measured by calcium flux assays in transiently transfected HEK293 cells [1]. Critically, Aβ11-40 evoked chemotactic cell migration in human U87 glial cells, whereas Aβ17-40 did not, demonstrating functional selectivity among N-terminally truncated Aβ variants [1]. In contrast, Aβ1-40 and Aβ1-42 activate multiple FPR subtypes with distinct potency and functional profiles [1].

Neuroinflammation Formyl peptide receptor GPCR signaling glial activation

Rodent Aβ11-40 Does Not Form Amyloid Deposits in Wild-Type Mice and Increases Detergent Solubility of Co-Deposited Human Aβ

Wild-type mice overexpressing mouse APP alone or co-expressed with PS1dE9 did not develop Alzheimer-type amyloid pathology by 24 months of age [1]. In triple transgenic mice (moAPP × APPswe/PS1dE9) producing both mouse and human Aβ, the additional mouse Aβ did not accelerate amyloid deposition but instead increased the detergent solubility of accumulated amyloid and exacerbated vascular amyloid deposition [1]. Mouse Aβ11-40/42 is generally not found as a significant component of mature amyloid plaques in human AD [2], and mouse Aβ11-40/42 does not aggregate in vivo [3].

Amyloid aggregation plaque formation solubility transgenic mouse models

Aβ11-40 Oligomers Exhibit Reduced Predicted Toxicity Compared to Aβ1-40 Oligomers Due to Compact, Solvent-Inaccessible N-Termini

Discrete molecular dynamics (DMD) simulations demonstrated that Aβ11-40 and Aβ11-42 oligomers exhibit increased oligomerization propensity relative to full-length Aβ1-40/42, but form conformations with more compact, solvent-inaccessible N-termini [1]. In contrast, Aβ3-40/42 oligomers displayed significantly more flexible and solvent-exposed N-termini than Aβ1-40/42 [1]. The compactness of Aβ11-40/42 conformations was facilitated in part by Val12, with hydrophobicity-reducing substitutions at position 12 proportionally increasing structural variability [1]. These structural features suggest Aβ11-40 oligomers may be less toxic than Aβ1-40 oligomers [1].

Oligomer toxicity molecular dynamics protein aggregation structure-activity relationship

Aβ11-40 Co-Aggregates with Aβ40 to Form Co-Aggregates with Reduced β-Sheet Content Compared to Pure Aβ40 Aggregates

In cross-amyloid aggregation studies, Aβ11-40 monomers were found to co-aggregate with Aβ40, leading to the formation of co-aggregates that contain less β-sheet structure than aggregates formed from pure Aβ40 alone [1]. Seeding and cross-seeding aggregation experiments demonstrated that Aβ11-40 plays an important role in modulating the pathological aggregation process in Alzheimer's disease [2]. Additionally, Aβ11-40 cofibrillizes with its full-length counterpart, with implications for amyloid plaque composition and stability [3].

Co-aggregation cross-seeding amyloid fibrils β-sheet structure

Rodent Aβ11-40 Is Undetectable in Immunoprecipitates Under Conditions Where Full-Length Aβ1-40/42 Shows Strong Signal

In immunoprecipitation experiments, rodent Aβ11-40/42 was undetectable, in marked contrast to the intense signal observed from full-length Aβ1-40/42 peptides under identical conditions [1]. This differential detection likely reflects both the absence of N-terminal epitopes recognized by conventional anti-Aβ antibodies and the distinct aggregation/conformational properties of truncated species [2]. Commercially available ELISA kits (e.g., Invitrogen Aβ kit) do not recognize Aβ11-40, necessitating specialized assay systems for detection [3]. The IBL Mouse/Rat Amyloidβ assay kits are specifically designed with extremely low cross-reactivity to human Aβ for rodent-specific quantification [4].

Immunoprecipitation antibody detection epitope accessibility assay development

Validated Application Scenarios for Beta-Amyloid (11-40), Mouse/Rat in Rodent Model Research


Quantification of Endogenous Rodent Aβ Production in APP Processing Studies

Use mouse/rat Aβ11-40 as a calibration standard or reference material in species-specific ELISA assays designed to quantify endogenous Aβ11-40 levels in rodent brain lysates, cerebrospinal fluid, or cell culture supernatants. As demonstrated by DeBoer et al., rodent APP processing primarily yields Aβ11-40, making this peptide the physiologically relevant analyte for measuring BACE1 β′-cleavage activity in rodent systems [1]. Standard human Aβ1-40 assays will not detect this species, and human Aβ1-40 standards are inappropriate for rodent Aβ quantification [2].

FPR1-Mediated Neuroinflammatory Signaling Studies in Glial Cells

Employ mouse/rat Aβ11-40 as a tool compound to activate FPR1-mediated calcium flux and chemotaxis responses in rodent glial cell lines or primary microglia. Busch et al. demonstrated that Aβ11-40 acts as a potent FPR1 agonist with EC50 values in the nanomolar range and uniquely induces chemotactic migration—a functional response not observed with Aβ17-40 [1]. This application is particularly relevant for dissecting the role of N-terminally truncated Aβ species in Alzheimer's disease-associated neuroinflammation independent of plaque deposition.

Co-Aggregation and Cross-Seeding Studies to Model Mixed Aβ Species Pathology

Utilize mouse/rat Aβ11-40 in combination with human Aβ1-40 or Aβ1-42 to investigate how rodent-specific Aβ sequences modulate amyloid aggregation kinetics, fibril morphology, and solubility. Jankowsky et al. showed that co-expression of mouse Aβ with human Aβ in triple transgenic mice increased detergent solubility of amyloid deposits and altered vascular deposition patterns [1]. In vitro, Aβ11-40 co-aggregates with Aβ40 to form co-aggregates with reduced β-sheet content [2]. These properties make rodent Aβ11-40 essential for studies examining species-specific modulation of amyloid pathology and for interpreting results from humanized APP mouse models.

N-Terminal Structure-Function and Oligomer Toxicity Mechanistic Studies

Deploy Aβ11-40 as a comparator peptide in structure-function studies examining how the absence of N-terminal residues 1-10 affects oligomerization, conformation, and predicted toxicity. Meral and Urbanc's DMD simulations revealed that Aβ11-40 oligomers adopt compact conformations with solvent-inaccessible N-termini, in contrast to the flexible, exposed N-termini of Aβ3-40 oligomers, suggesting distinct toxicity mechanisms [1]. This peptide serves as a critical tool for dissecting the contribution of the N-terminal region to Aβ oligomer stability, receptor interactions, and downstream pathogenic effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Beta-Amyloid (11-40), mouse, rat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.